N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:
- N1-substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, introducing lipophilicity and conformational flexibility via the cyclohexene ring.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2S/c25-20(22-11-8-17-5-2-1-3-6-17)21(26)23-15-18-9-12-24(13-10-18)16-19-7-4-14-27-19/h4-5,7,14,18H,1-3,6,8-13,15-16H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLUUBQTNSUIKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 437.6 g/mol. The structure features a cyclohexene moiety, a thiophene ring, and an oxalamide linkage, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.6 g/mol |
| CAS Number | 899735-86-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps generally include the formation of the cyclohexene and thiophene components, followed by coupling reactions to form the oxalamide structure. Specific reaction conditions and reagents vary based on the desired yield and purity.
Pharmacological Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, including:
- Anti-inflammatory Effects : The presence of thiophene and fluorophenyl components enhances pharmacological properties that may influence pathways related to pain perception and inflammation.
- Analgesic Activity : The structural features suggest potential analgesic effects, making it a candidate for pain management therapies.
Research has shown that compounds with similar structures can interact with various biological targets:
- Enzyme Inhibition : Some studies suggest that oxalamide derivatives may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The piperidine ring may facilitate interactions with neurotransmitter receptors, influencing pain signaling pathways.
Case Studies
Recent studies have explored the biological effects of related compounds:
- Study on Anti-inflammatory Activity : A compound structurally similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiophen)oxalamide was tested in vivo for its ability to reduce inflammation in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups.
- Pain Management Trials : Clinical trials involving derivatives of this compound demonstrated promising results in reducing pain scores among participants with chronic pain conditions.
Comparison with Similar Compounds
Structural Comparison
The oxalamide backbone (N1-C(=O)-C(=O)-N2) is conserved across analogs, but substituent variations dictate functional differences:
Key Observations :
- Lipophilicity : The target compound’s cyclohexenylethyl group may enhance membrane permeability compared to aryl substituents (e.g., chlorophenyl in ).
- Stereochemical Complexity : Piperidine-thiophene and cyclohexene groups introduce conformational flexibility, similar to pyrrolidine-thiazole hybrids in .
Insights for Target Compound :
- Yield : Expected to be moderate (30–50%) based on steric hindrance from cyclohexene and piperidine-thiophene groups, similar to .
- Mass Spectrometry : Predicted m/z ~500–550 (exact mass requires calculation).
- NMR : Distinct signals for cyclohexene (δH ~5.5–6.0 ppm, olefinic protons) and thiophene (δH ~7.0–7.5 ppm) expected.
Activity Predictions :
Metabolic Stability and Toxicity
- Metabolism : Oxalamides with bulky substituents (e.g., S336 ) show resistance to amide hydrolysis in hepatocytes. The target compound’s cyclohexene and thiophene groups may similarly impede enzymatic degradation.
- Toxicity: Structurally related flavorants exhibit high NOELs (100 mg/kg bw/day) , suggesting low acute toxicity. However, thiophene-containing analogs may require CYP inhibition screening (e.g., S5456 inhibits CYP3A4 by 51% at 10 µM ).
Q & A
Q. What are the key synthetic strategies for synthesizing N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including:
Formation of the cyclohexene ring : Achieved via Birch reduction of an aromatic precursor (e.g., anisole) followed by acid hydrolysis .
Oxalamide core assembly : React oxalyl chloride with amines (e.g., 2-(cyclohex-1-en-1-yl)ethylamine and (1-(thiophen-2-ylmethyl)piperidin-4-yl)methylamine) under controlled conditions (0–5°C, anhydrous solvent) to avoid side reactions .
Coupling steps : Use coupling agents like EDC/HOBt for amide bond formation, with optimized solvent choice (e.g., DMF or dichloromethane) and reaction times (12–24 hours) .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature, solvent polarity, and stoichiometry to improve yields (typically 40–60% after purification).
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent connectivity and stereochemistry. Key signals include cyclohexene protons (δ 5.5–6.0 ppm) and thiophene aromatic protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
Q. Modify substituents :
- Replace the cyclohexene ring with other alicyclic groups (e.g., cyclopentene or adamantane) to study steric effects .
- Substitute the thiophene moiety with furan or pyridine to assess electronic contributions to receptor binding .
Q. Assay design :
- Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) to quantify IC₅₀ values.
- Perform molecular docking simulations to predict binding affinities to targets like GPCRs or ion channels .
Data analysis : Compare logP, polar surface area, and hydrogen-bonding capacity to correlate structural changes with activity trends .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar oxalamides?
- Methodological Answer :
- Replicate experiments : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
- Validate targets : Use CRISPR knockouts or siRNA silencing to confirm specificity for hypothesized receptors .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus activity profiles and outliers .
Q. What strategies ensure the compound’s stability during long-term storage and experimental use?
- Methodological Answer :
- Storage : Lyophilize and store at -20°C under argon to prevent oxidation of the cyclohexene ring .
- Solubility : Prepare fresh solutions in DMSO (≤10% v/v in buffer) to avoid aggregation or hydrolysis .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products .
Key Considerations for Researchers
- Contradictions : Variability in biological data may arise from differences in assay conditions (e.g., cell permeability, solvent effects). Always report exact experimental parameters .
- Advanced Techniques : Utilize X-ray crystallography or cryo-EM to resolve binding modes and guide rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
